molecular formula C22H19BrN2O3 B5487496 5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5487496
M. Wt: 439.3 g/mol
InChI Key: DAWMODDWTGGIGE-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a furan derivative, followed by the introduction of the carboxamide group through amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target protein. This interaction can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[(E)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: Lacks the phenylethylamino group, which may affect its biological activity and chemical reactivity.

    5-chloro-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.

Uniqueness

The presence of the bromine atom and the phenylethylamino group in 5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide makes it unique in terms of its chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and ability to interact with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c23-20-12-11-19(28-20)22(27)25-18(15-17-9-5-2-6-10-17)21(26)24-14-13-16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,24,26)(H,25,27)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWMODDWTGGIGE-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.